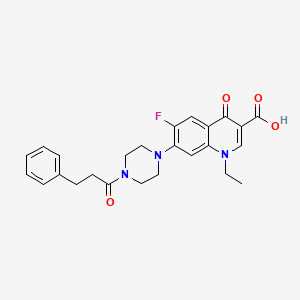

1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

Smurf1-Inhibitor A17 ist ein selektiver Inhibitor, der auf die HECT E3 Ubiquitin-Ligase Smurf1 abzielt. Diese Verbindung hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in den Bereichen der Krebsbiologie und der Knochenwachstumsregulation. Smurf1-Inhibitor A17 ist bekannt für seine Fähigkeit, die katalytische HECT-Domäne von Smurf1 zu hemmen, wodurch die Ubiquitinierung und die anschließende Degradation von Zielproteinen verhindert werden .

Präparationsmethoden

Die Synthese von Smurf1-Inhibitor A17 umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und die endgültigen Kupplungsreaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Pyrazolon-Kernmotivs, das ein gemeinsames Strukturelement in Smurf1-Inhibitoren ist . Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Selektivität und Ausbeute zu gewährleisten. Industrielle Produktionsmethoden für Smurf1-Inhibitor A17 befinden sich noch in der Entwicklung, folgen aber im Allgemeinen ähnlichen Synthesewegen mit Optimierungen für die großtechnische Produktion .

Vorbereitungsmethoden

The synthesis of Smurf1 inhibitor A17 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a pyrazolone core motif, which is a common structural feature in Smurf1 inhibitors . The reaction conditions often involve the use of specific reagents and catalysts to ensure high selectivity and yield. Industrial production methods for Smurf1 inhibitor A17 are still under development, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Smurf1-Inhibitor A17 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Smurf1-Inhibitor A17 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es verwendet, um die Mechanismen der Ubiquitinierung und des Proteinabbaus zu untersuchen. In der Biologie hilft es Forschern, die Rolle von Smurf1 in verschiedenen zellulären Prozessen zu verstehen, darunter Zellproliferation, -differenzierung und -migration . In der Medizin wird Smurf1-Inhibitor A17 auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht, insbesondere bei Glioblastom, Darmkrebs und klarzelligem Nierenzellkarzinom . Darüber hinaus hat es sich bei der Behandlung von Osteoporose durch Regulierung des Knochenwachstums als vielversprechend erwiesen .

Wirkmechanismus

Der Wirkmechanismus von Smurf1-Inhibitor A17 beinhaltet die Hemmung der katalytischen HECT-Domäne von Smurf1. Diese Hemmung verhindert die Bildung des Smurf1Ub-Thioester-Zwischenprodukts und blockiert so die Ubiquitinierung von Zielproteinen . Zu den molekularen Zielstrukturen von Smurf1-Inhibitor A17 gehören verschiedene Proteine, die an Zellsignalwegen beteiligt sind, wie z. B. die Transforming Growth Factor Beta (TGF-β)- und die Bone Morphogenetic Protein (BMP)-Signalwege . Durch die Hemmung von Smurf1 kann A17 diese Signalwege modulieren und seine Wirkungen auf Zellproliferation und -differenzierung ausüben .

Wissenschaftliche Forschungsanwendungen

Smurf1 inhibitor A17 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ubiquitination and protein degradation. In biology, it helps researchers understand the role of Smurf1 in various cellular processes, including cell proliferation, differentiation, and migration . In medicine, Smurf1 inhibitor A17 is being investigated for its potential therapeutic applications in cancer treatment, particularly in glioblastoma, colon cancer, and clear cell renal cell carcinoma . Additionally, it has shown promise in the treatment of osteoporosis by regulating bone growth .

Wirkmechanismus

The mechanism of action of Smurf1 inhibitor A17 involves the inhibition of the catalytic HECT domain of Smurf1. This inhibition prevents the formation of the Smurf1Ub thioester intermediate, thereby blocking the ubiquitination of target proteins . The molecular targets of Smurf1 inhibitor A17 include various proteins involved in cell signaling pathways, such as the transforming growth factor beta (TGF-β) and bone morphogenetic protein (BMP) pathways . By inhibiting Smurf1, A17 can modulate these pathways and exert its effects on cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

Smurf1-Inhibitor A17 ist einzigartig in seiner hohen Selektivität für Smurf1 gegenüber eng verwandten E3-Ligasen wie Smurf2, die eine 80%ige Sequenzidentität mit Smurf1 aufweist . Andere ähnliche Verbindungen umfassen Smurf1-Inhibitoren mit Pyrazolon-Kernmotiven, die ebenfalls eine hohe Selektivität und Potenz aufweisen . Smurf1-Inhibitor A17 zeichnet sich durch seine spezifische Hemmung der katalytischen HECT-Domäne aus, was ihn zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Smurf1 in verschiedenen biologischen Prozessen macht .

Biologische Aktivität

1-Ethyl-6-fluoro-4-oxo-7-(4-(3-phenylpropanoyl)piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (CAS Number: 924198-81-2) is a synthetic compound belonging to the quinolone class, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 451.5 g/mol. The structure features a quinoline core modified by various functional groups, contributing to its pharmacological properties.

Antimicrobial Properties

Research indicates that quinolone derivatives exhibit significant antimicrobial activities. 1-Ethyl-6-fluoro-4-oxo derivatives have shown efficacy against a range of bacterial pathogens. A study highlighted that modifications on the piperazine ring enhance antibacterial potency, making this compound a candidate for further development in treating bacterial infections .

The mechanism of action for quinolones typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This compound's structural features suggest it may similarly interfere with these targets, leading to bacterial cell death .

Pharmacological Studies

In vitro studies have demonstrated that 1-Ethyl-6-fluoro-4-oxo derivatives possess cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various quinolone derivatives, including 1-Ethyl-6-fluoro-4-oxo compounds. Results indicated superior activity against Gram-negative bacteria compared to traditional antibiotics like penicillin .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on breast cancer cells revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.25 µg/mL |

Table 2: Cytotoxicity Results in Cancer Cell Lines

Eigenschaften

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O4/c1-2-27-16-19(25(32)33)24(31)18-14-20(26)22(15-21(18)27)28-10-12-29(13-11-28)23(30)9-8-17-6-4-3-5-7-17/h3-7,14-16H,2,8-13H2,1H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMQLUAQZNPXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CCC4=CC=CC=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924198-81-2 | |

| Record name | 1-ethyl-6-fluoro-4-oxo-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.